molecular formula C12H14BrNO2 B3339516 (2S,4R)-4-(4-Bromobenzyl)pyrrolidine-2-carboxylic acid CAS No. 1049978-43-9

(2S,4R)-4-(4-Bromobenzyl)pyrrolidine-2-carboxylic acid

Cat. No.: B3339516
CAS No.: 1049978-43-9
M. Wt: 284.15 g/mol
InChI Key: KBZRUYGFVGXOBD-KOLCDFICSA-N
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Description

(2S,4R)-4-(4-Bromobenzyl)pyrrolidine-2-carboxylic acid is a chiral compound with significant potential in various fields of scientific research. This compound features a pyrrolidine ring substituted with a 4-bromobenzyl group and a carboxylic acid functional group. The stereochemistry of the compound is defined by the (2S,4R) configuration, indicating the specific three-dimensional arrangement of the atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-4-(4-Bromobenzyl)pyrrolidine-2-carboxylic acid typically involves several steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed through a cyclization reaction involving an appropriate precursor, such as a 1,4-diamine and a diester.

    Introduction of the 4-Bromobenzyl Group: The 4-bromobenzyl group can be introduced through a nucleophilic substitution reaction using a suitable bromobenzyl halide and the pyrrolidine intermediate.

    Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, often involving the use of carbon dioxide and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes may be employed to enhance the efficiency and yield of the reactions.

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-4-(4-Bromobenzyl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The bromine atom in the 4-bromobenzyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or aldehydes. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

(2S,4R)-4-(4-Bromobenzyl)pyrrolidine-2-carboxylic acid has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: It serves as a probe to study biological processes and interactions, particularly those involving chiral molecules.

    Medicine: The compound has potential therapeutic applications, including as a precursor for drug development and as a ligand in drug-receptor studies.

    Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2S,4R)-4-(4-Bromobenzyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s chiral nature allows it to interact selectively with enzymes, receptors, and other biomolecules, influencing their activity and function. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (2S,4R)-4-(4-Chlorobenzyl)pyrrolidine-2-carboxylic acid
  • (2S,4R)-4-(4-Fluorobenzyl)pyrrolidine-2-carboxylic acid
  • (2S,4R)-4-(4-Methylbenzyl)pyrrolidine-2-carboxylic acid

Uniqueness

(2S,4R)-4-(4-Bromobenzyl)pyrrolidine-2-carboxylic acid is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its analogs. The bromine atom can participate in specific interactions and reactions that are not possible with other substituents, making this compound valuable for certain applications.

Properties

IUPAC Name

(2S,4R)-4-[(4-bromophenyl)methyl]pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO2/c13-10-3-1-8(2-4-10)5-9-6-11(12(15)16)14-7-9/h1-4,9,11,14H,5-7H2,(H,15,16)/t9-,11+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBZRUYGFVGXOBD-KOLCDFICSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1C(=O)O)CC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](CN[C@@H]1C(=O)O)CC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701275603
Record name (4R)-4-[(4-Bromophenyl)methyl]-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701275603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1049978-43-9
Record name (4R)-4-[(4-Bromophenyl)methyl]-L-proline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1049978-43-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4R)-4-[(4-Bromophenyl)methyl]-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701275603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,4R)-4-(4-Bromobenzyl)pyrrolidine-2-carboxylic acid
Reactant of Route 2
(2S,4R)-4-(4-Bromobenzyl)pyrrolidine-2-carboxylic acid
Reactant of Route 3
(2S,4R)-4-(4-Bromobenzyl)pyrrolidine-2-carboxylic acid
Reactant of Route 4
(2S,4R)-4-(4-Bromobenzyl)pyrrolidine-2-carboxylic acid
Reactant of Route 5
(2S,4R)-4-(4-Bromobenzyl)pyrrolidine-2-carboxylic acid
Reactant of Route 6
(2S,4R)-4-(4-Bromobenzyl)pyrrolidine-2-carboxylic acid

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